

Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9)

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

Cat. No.: B15327740

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodobenzonitrile, also known by its synonym 4-Amino-2-iodobenzonitrile, is a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino group, a nitrile moiety, and an iodine atom on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for regioselective reactions, enabling the construction of novel molecular scaffolds with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of **2-Amino-4-iodobenzonitrile**, with a focus on its application in the development of kinase inhibitors and other pharmaceutically relevant molecules.

Physicochemical and Spectral Data

A comprehensive summary of the quantitative data for **2-Amino-4-iodobenzonitrile** is presented in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.

Property	Value
CAS Number	300627-48-9
Synonym	4-Amino-2-iodobenzonitrile
Molecular Formula	C ₇ H ₅ IN ₂
Molecular Weight	244.03 g/mol
Melting Point	146-148 °C
Appearance	Off-white to light brown crystalline powder
Solubility	Soluble in DMSO and methanol.
pKa	Data not available in searched literature.
¹ H NMR (DMSO-d ₆)	δ 7.68 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.4, 1.9 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 6.22 (s, 2H)
¹³ C NMR (DMSO-d ₆)	δ 150.9, 140.2, 126.9, 120.9, 118.9, 115.8, 90.9
IR (KBr, cm ⁻¹)	3420, 3320 (N-H stretch), 2220 (C≡N stretch), 1620, 1550, 1490
Mass Spec (EI)	m/z 244 (M ⁺), 117, 90

Experimental Protocols

Synthesis of 2-Amino-4-iodobenzonitrile

A common synthetic route to **2-Amino-4-iodobenzonitrile** involves the iodination of 2-aminobenzonitrile. The following is a representative experimental protocol.

Materials:

- 2-Aminobenzonitrile
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)

- Stirring apparatus
- Reaction vessel
- Purification equipment (e.g., column chromatography)

Procedure:

- In a clean, dry reaction vessel, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-Amino-4-iodobenzonitrile**.

Palladium-Catalyzed Sonogashira Coupling

The iodine atom in **2-Amino-4-iodobenzonitrile** serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. This reaction is pivotal in the synthesis of various kinase inhibitors and other heterocyclic scaffolds.

Materials:

- **2-Amino-4-iodobenzonitrile**

- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine)
- Solvent (e.g., anhydrous DMF or THF)
- Reaction apparatus for inert atmosphere reactions

Procedure:

- To a degassed solution of **2-Amino-4-iodobenzonitrile** (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen anhydrous solvent, add the palladium catalyst (e.g., 5 mol%) and CuI (e.g., 10 mol%).
- Add the base (e.g., 2-3 equivalents) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield the desired coupled product.

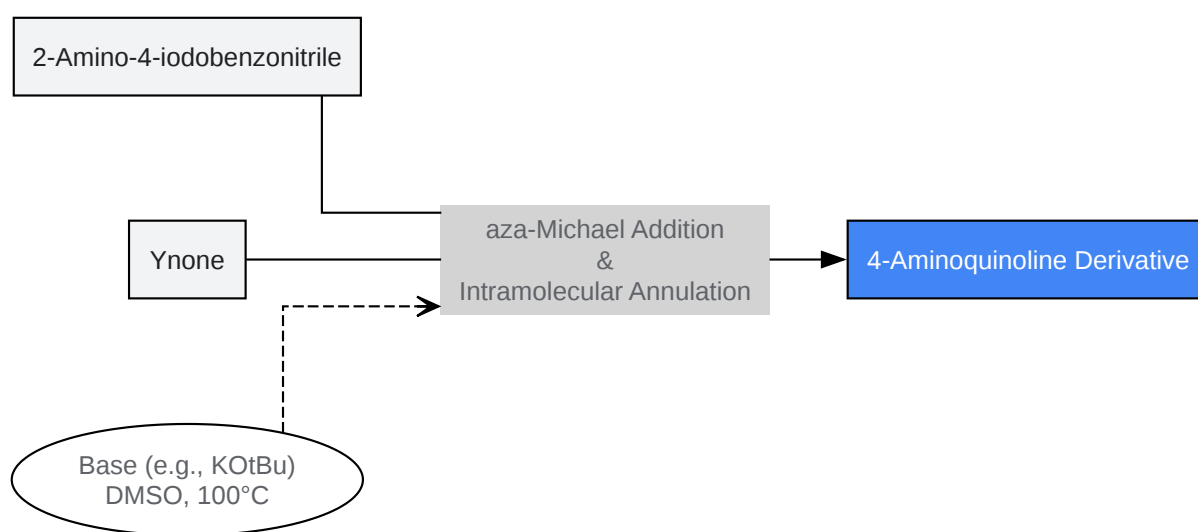
Applications in Drug Discovery

2-Amino-4-iodobenzonitrile is a valuable intermediate in the synthesis of kinase inhibitors. The amino and nitrile groups can participate in the formation of various heterocyclic ring

systems that are known to interact with the ATP-binding site of kinases. The iodo group allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Synthesis of 4-Aminoquinoline Derivatives

One notable application is in the synthesis of 4-aminoquinoline derivatives, which are known scaffolds for various kinase inhibitors.



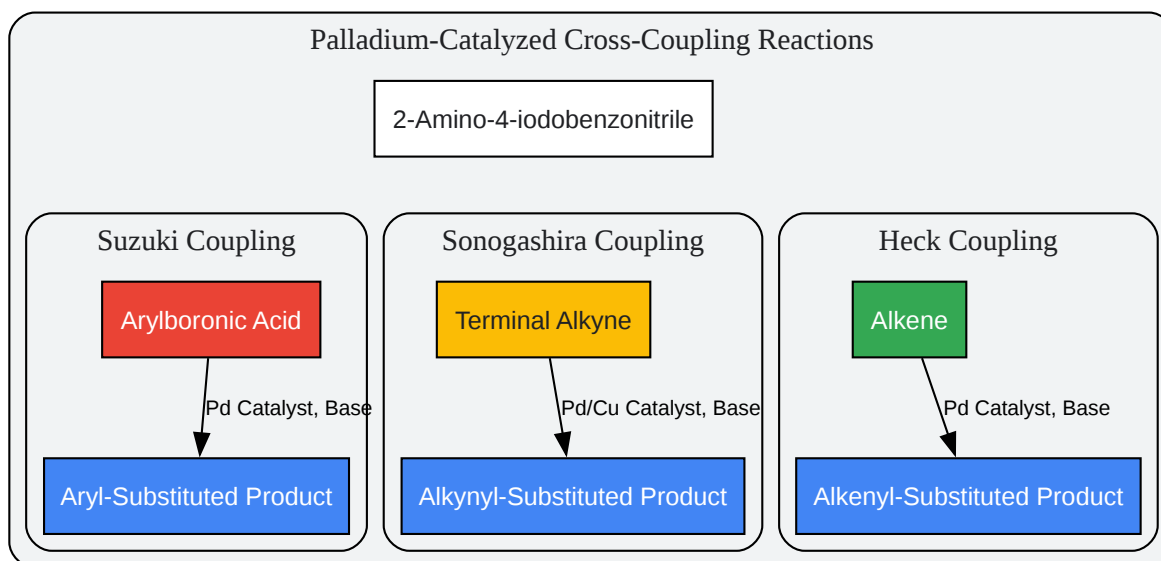
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Synthesis of 4-Aminoquinolines

This reaction proceeds via a base-promoted, transition-metal-free one-pot reaction involving a sequential aza-Michael addition and intramolecular annulation.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of **2-Amino-4-iodobenzonitrile** is further highlighted in its utility in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating diverse molecular libraries.



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